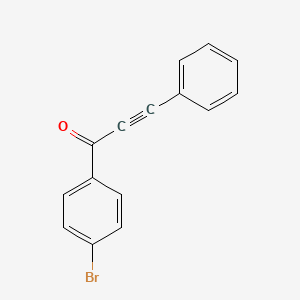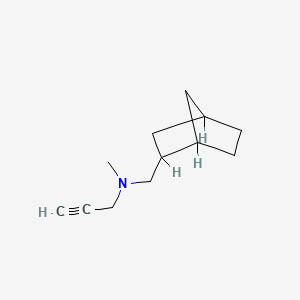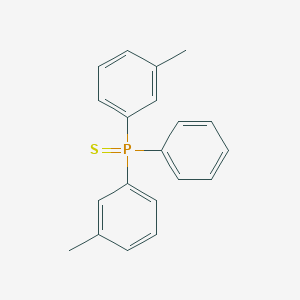
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane: is an organophosphorus compound characterized by the presence of a sulfanylidene group attached to a lambda5-phosphane core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane typically involves the reaction of phenylphosphine with 3-methylphenyl sulfide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as column chromatography or recrystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine or thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylidene group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts or specific conditions to proceed efficiently.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, thiol derivatives
Substitution: Various substituted phosphine derivatives
科学研究应用
Chemistry: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is used as a ligand in coordination chemistry, where it forms complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development. Researchers explore its potential as an inhibitor of specific enzymes or as a therapeutic agent for certain diseases.
Industry: In the industrial sector, this compound is used as an additive in the formulation of specialty chemicals and materials. Its ability to modify the properties of polymers and other materials is highly valued.
作用机制
The mechanism of action of Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanylidene group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the compound’s phosphane core can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
相似化合物的比较
Bis(3-methylphenyl)phosphine: Similar in structure but lacks the sulfanylidene group.
Phenylphosphine: A simpler analog with only one phenyl group attached to the phosphane core.
Triphenylphosphine: Contains three phenyl groups attached to the phosphane core, differing in steric and electronic properties.
Uniqueness: Bis(3-methylphenyl)(phenyl)sulfanylidene-lambda~5~-phosphane is unique due to the presence of both 3-methylphenyl and phenyl groups, along with the sulfanylidene moiety
属性
CAS 编号 |
20676-76-0 |
|---|---|
分子式 |
C20H19PS |
分子量 |
322.4 g/mol |
IUPAC 名称 |
bis(3-methylphenyl)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C20H19PS/c1-16-8-6-12-19(14-16)21(22,18-10-4-3-5-11-18)20-13-7-9-17(2)15-20/h3-15H,1-2H3 |
InChI 键 |
DTACHTMONKNJKN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)P(=S)(C2=CC=CC=C2)C3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


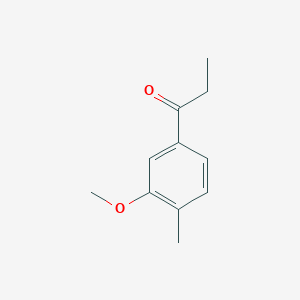
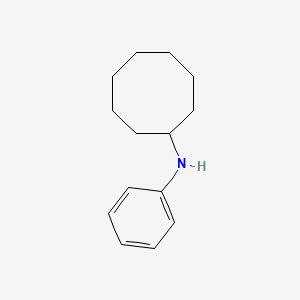

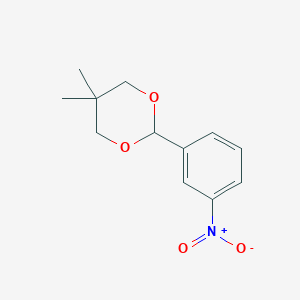
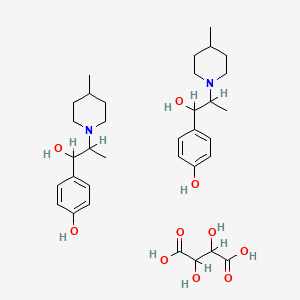

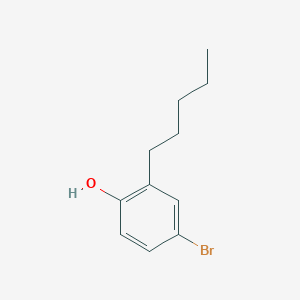
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)

![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)

